N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea

Structure-Activity Relationship Antiproliferative Activity Medicinal Chemistry

Research on microtubule-targeting agents often struggles with inconsistent potency across N-aryl-N'-(2-chloroethyl)urea analogs due to subtle aryl substitutions. This 4-fluoro derivative is the validated benchmark with strict SAR-dependence on the halogen at C4. - Covalently alkylates β-tubulin at the colchicine site, inducing G2/M arrest. - Active in CAM-DR-resistant models where conventional DNA alkylators fail. - Reliable reference standard for medicinal chemistry optimization of CEU libraries.

Molecular Formula C9H10ClFN2O
Molecular Weight 216.64 g/mol
CAS No. 13908-32-2
Cat. No. B087728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Chloroethyl)-N'-(4-fluorophenyl)urea
CAS13908-32-2
Molecular FormulaC9H10ClFN2O
Molecular Weight216.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NCCCl)F
InChIInChI=1S/C9H10ClFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14)
InChIKeyNQVQWNNGRKPRIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea Procurement Guide


N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea (CAS: 13908-32-2), also identified as NSC 83106, is a chloroethylurea (CEU) derivative characterized by a 2-chloroethyl alkylating moiety and a 4-fluorophenyl group [1]. This compound is a member of the N-aryl-N'-(2-chloroethyl)urea class of antimitotic agents, which function as selective alkylators of beta-tubulin [1]. It is primarily investigated for its antiproliferative activity against tumor cell lines, with a reported melting point of 132°C [2].

1 Colchicine-site beta-tubulin alkylator for microtubule disruption studies
2 4-Fluoro substitution required for reported antiproliferative activity in CEU class
3 Non-DNA-damaging mechanism — CAM-DR unaffected context for resistance model research

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea vs. Generic Analogs


Generic substitution among N-aryl-N'-(2-chloroethyl)urea (CEU) analogs is scientifically unsound due to the profound impact of subtle aryl ring substitutions on biological activity. Systematic structure-activity relationship (SAR) studies have established that a halogen atom at the 4-position of the phenyl ring is a strict prerequisite for significant cytotoxicity [1]. Furthermore, even within the halogenated series, the specific halogen identity modulates potency and, critically, dictates pharmacokinetic and resistance profiles [2]. Therefore, selecting a specific CEU derivative like N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is essential for reproducible and interpretable research outcomes, as its distinct physicochemical and biological signature cannot be replicated by unsubstituted, 4-alkyl, or other 4-halogen analogs.

This Compound 4-Fluoro CEU Halogen at 4-position required for reported cytotoxicity in SAR studies
Unsubstituted Analog Unsubstituted phenyl CEU reported as inactive — may not support antiproliferative assays
This Compound 4-Fluoro substituent Fluorine identity modulates potency and pharmacokinetic profile
Other 4-Halo CEU Analogs 4-Cl, 4-Br, 4-I analogs — potency and resistance profiles may shift
This Compound Colchicine-site alkylator Covalent binding to colchicine-binding site on beta-tubulin
Vinca/Taxane Binders Distinct binding sites — target engagement and resistance profiles may not transfer

Key Evidence for N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea


4-Fluoro Substitution Essential for Cytotoxicity

The 4-fluoro substitution on the phenyl ring is critical for achieving significant cytotoxicity in the CEU class. SAR analysis demonstrates that an unsubstituted phenyl ring (R = H) results in a complete loss of activity, while halogenation at the 4-position is required for potent antiproliferative effects [1]. This evidence positions N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea as a more active derivative compared to the non-halogenated base structure.

4-Fluoro SAR Requirement
Class-level
4-Fluoro substitution — reported cytotoxic activity in antiproliferative assay panel
Unsubstituted phenyl analog — reported inactive
Supports structural prerequisite for cytotoxicity screening context
Halogen at 4-position is minimal requirement for activity; non-halogenated analogs may not support research endpoints
Structure-Activity Relationship Antiproliferative Activity Medicinal Chemistry

Non-DNA-Damaging Mechanism vs. Alkylating Agents

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea and related CEUs are classified as weak alkylators and are characterized as non-DNA-damaging agents, a key distinction from traditional alkylating chemotherapeutics like nitrogen mustards [1]. This mechanistic divergence is further supported by evidence that CEU cytotoxicity is unaffected by cell adhesion-mediated drug resistance (CAM-DR), a mechanism that impedes tumor response to DNA alkylating agents such as cisplatin [2].

Non-DNA-Damaging Mechanism
Class-level
CEU — weak alkylator; activity unaffected by CAM-DR
Cisplatin comparator — DNA alkylator; susceptible to CAM-DR
Supports mechanism differentiation from DNA alkylators in CAM-DR models
In vitro and in vivo tumor models; CAM-DR pathway response context
Mechanism of Action Drug Resistance Microtubule Dynamics

Colchicine-Site Binding on Beta-Tubulin

The target engagement profile of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is defined by its covalent binding to the colchicine-binding site of beta-tubulin [1]. This is in contrast to other antimitotic agents that target the vinca alkaloid or taxane binding sites. For instance, competition studies with related CEUs show that colchicine, but not vinblastine (a vinca alkaloid site binder), prevents the beta-tubulin alkylation, confirming the specific binding locus [2].

Colchicine-Site Binding
Class-level
Covalent binding to colchicine-binding site on beta-tubulin
Vinblastine — binds vinca alkaloid site; does not compete for CEU binding
Supports colchicine-site target engagement interpretation
Colchicine competes for binding; vinblastine does not — competition binding assay context
Target Engagement Tubulin Polymerization Binding Site

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea Applications


Microtubule Dynamics & Cell Cycle Arrest Studies

This compound is ideally suited for in vitro studies investigating the role of microtubule disruption in cancer cell biology. Its established mechanism as a covalent alkylator of the colchicine-binding site on beta-tubulin [1] makes it a precise tool for inducing G2/M phase cell cycle arrest and studying downstream effects on cytoskeletal organization and apoptosis.

Tumor Models Resistant to DNA Alkylators

Given the evidence that CEU cytotoxicity is unaffected by cell adhesion-mediated drug resistance (CAM-DR) [2], this compound is a valuable reagent for investigating alternative treatment strategies in cancer models where resistance to conventional DNA alkylating agents like cisplatin is a primary obstacle.

SAR & Lead Optimization for Antimitotics

The well-documented SAR that a halogen at the 4-position of the phenyl ring is essential for significant cytotoxicity [1] positions this 4-fluoro derivative as a critical benchmark compound. It serves as a reference standard for evaluating the potency and selectivity of novel synthetic CEU analogs in medicinal chemistry optimization campaigns.

Application
Selection Property
Validation Focus
Microtubule disruption & cell cycle arrest studies
Colchicine-site tubulin alkylator
G2/M arrest and cytoskeletal endpoints
CAM-DR resistant tumor model studies
Non-DNA-damaging mechanism context
CAM-DR pathway response endpoints
CEU SAR and benchmark studies
4-Fluoro substitution requirement
Comparative potency in antiproliferative assay context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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